H-D-Met-OMe.HCl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

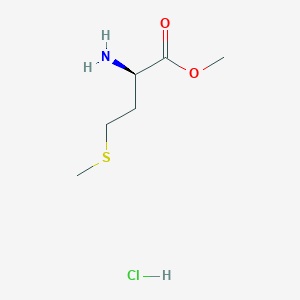

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512376 | |

| Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69630-60-0 | |

| Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Met-OMe.HCl: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and metabolic studies.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine.[1] As an amino acid derivative, it serves as a valuable building block in the synthesis of peptides and other complex organic molecules. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | D-Methionine methyl ester hydrochloride | [2] |

| Alternate Names | This compound, (R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride | [1] |

| CAS Number | 69630-60-0 | [2] |

| Molecular Formula | C6H14ClNO2S | [3] |

| Molecular Weight | 199.70 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [3] |

| Solubility | Soluble in DMSO (≥200 mg/mL) | [3] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [3] |

Chemical Structure

The chemical structure of this compound consists of a central chiral carbon atom with an R-configuration, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester group, a hydrogen atom, and an ethyl-methyl-sulfide side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of a chlorinating agent, such as thionyl chloride or trimethylchlorosilane.[4][5][6]

Method 1: Using Thionyl Chloride

This procedure should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and the reaction evolves irritating gases.[7]

-

Suspend D-methionine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound as a white solid.

Method 2: Using Trimethylchlorosilane (TMSCl)

This method offers milder reaction conditions.[4]

-

To a stirred suspension of D-methionine (1 equivalent) in anhydrous methanol, slowly add trimethylchlorosilane (2 equivalents) at room temperature.[4]

-

Continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization as described in Method 1.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the alpha-proton (a multiplet around 4.1-4.2 ppm), the S-methyl protons (a singlet around 2.1 ppm), and the diastereotopic methylene protons of the side chain (multiplets between 2.0 and 2.7 ppm). The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-172 ppm), the alpha-carbon (around 52-53 ppm), the methyl ester carbon (around 51-52 ppm), the side-chain carbons, and the S-methyl carbon (around 15 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the ammonium salt (broad band around 3000-3200 cm⁻¹)

-

C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹)

-

C=O stretching of the ester carbonyl group (strong absorption around 1740-1750 cm⁻¹)

-

N-H bending (around 1500-1600 cm⁻¹)

-

C-O stretching of the ester (around 1100-1300 cm⁻¹)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value reflecting the mass of the free base (C6H13NO2S), which has a molecular weight of 163.24 g/mol .[8]

Biological Context and Significance

While L-amino acids are the primary building blocks of proteins, D-amino acids play various physiological roles.[9] D-methionine can be metabolized in the body, primarily through the action of D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids.[10] This α-keto acid of methionine can then be transaminated to form L-methionine, allowing it to enter the metabolic pathways of its L-enantiomer.[10] These pathways include protein synthesis and the production of important metabolites like S-adenosylmethionine (SAM), a universal methyl group donor.[11]

Caption: Simplified metabolic pathway of D-methionine.

References

- 1. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monarch Initiative [monarchinitiative.org]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pianetachimica.it [pianetachimica.it]

- 8. Methionine methyl ester | C6H13NO2S | CID 351663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-D-Met-OMe.HCl (CAS: 69630-60-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Met-OMe.HCl, with the CAS number 69630-60-0, is the hydrochloride salt of D-methionine methyl ester. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its protected functional groups—a methyl ester at the C-terminus and a free amine at the N-terminus—make it a versatile reagent for the incorporation of D-methionine into peptide chains. The "D" configuration of the alpha-carbon distinguishes it from its more common L-isomer, offering unique opportunities for designing peptides with enhanced stability against enzymatic degradation.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications with detailed experimental protocols, and insights into relevant biological signaling pathways.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 69630-60-0 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂S | [3][4] |

| Molecular Weight | 199.70 g/mol | [1][3] |

| Appearance | White to off-white solid/crystal powder | [3][5] |

| Melting Point | 149-150 °C | [5] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in water. Soluble in DMSO (≥200 mg/mL) | [3][5] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Key Applications and Experimental Protocols

Peptide Synthesis

This compound is primarily utilized as a precursor for incorporating D-methionine into peptide sequences. The methyl ester protects the carboxylic acid, while the hydrochloride salt of the amine allows for controlled deprotection and subsequent coupling reactions. The incorporation of D-amino acids can increase the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

This protocol outlines the general steps for incorporating a D-methionine residue using this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Solid support resin (e.g., Rink Amide resin)

-

Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

-

Activation of this compound:

-

Dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add a base such as DIPEA (3 equivalents) to neutralize the hydrochloride salt and free the amine.

-

To this solution, add the coupling agent (e.g., HBTU, 3 equivalents) and an additional equivalent of DIPEA to activate the carboxylic acid of the incoming Fmoc-protected amino acid that will be coupled to the D-methionine.

-

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

-

Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and dry. Purify the crude peptide using reverse-phase HPLC.

Note on Methionine-Containing Peptides: The thioether side chain of methionine is susceptible to oxidation. To minimize this, it is recommended to use scavengers in the cleavage cocktail and to handle the purified peptide under an inert atmosphere.

Investigation of Cancer Cell Metabolism

Recent research has highlighted the "methionine dependency" of many cancer cells, meaning they are unable to proliferate when the essential amino acid L-methionine is replaced by its precursor, L-homocysteine.[1][2] This has led to investigations into the use of D-methionine as a potential anti-cancer agent. Studies have shown that D-methionine can inhibit the growth of certain tumor cell lines in vitro.[6][7]

This protocol is a generalized procedure based on published studies investigating the effect of D-methionine on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., AH109A hepatoma cells)[6]

-

Complete cell culture medium (e.g., RPMI-1640)

-

L-methionine-free RPMI-1640

-

This compound (or D-methionine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., MTT, WST-1)

-

96-well or other culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in culture plates at a predetermined density and allow them to adhere overnight in complete culture medium.

-

Media Preparation: Prepare the following experimental media:

-

Control Medium: Complete medium containing L-methionine.

-

Methionine-Free Medium: L-methionine-free medium.

-

D-Methionine Medium: L-methionine-free medium supplemented with a specific concentration of D-methionine (from a stock solution of this compound neutralized and sterile-filtered).

-

-

Cell Treatment: Remove the overnight culture medium and replace it with the prepared experimental media.

-

Incubation: Incubate the cells for a defined period (e.g., 2, 4, and 6 days).

-

Assessment of Cell Proliferation: At each time point, determine the number of viable cells using a cell counter and Trypan Blue exclusion, or by performing a colorimetric proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Compare the cell growth in the D-methionine-supplemented medium to the control and methionine-free media.

Relevant Signaling Pathways

The biological effects of D-methionine are linked to cellular metabolism and signaling pathways that respond to amino acid availability and oxidative stress.

Methionine Metabolism and the mTOR Pathway

Methionine metabolism is intricately linked to the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] The mTOR pathway is activated by the presence of amino acids, including methionine. In cancer cells with high methionine dependency, restricting this amino acid can lead to cell cycle arrest.[10][11] While the direct effect of D-methionine on the mTOR pathway is less studied, its influence on the overall methionine pool could indirectly impact this signaling cascade.

D-Amino Acid Oxidase (DAO) and Oxidative Stress

D-amino acids in mammals are metabolized by the enzyme D-amino acid oxidase (DAO).[5][12] This enzyme catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5][13] The generation of ROS can induce oxidative stress, which, if excessive, can lead to cellular damage and apoptosis. The anti-proliferative effect of D-methionine on cancer cells may be, in part, mediated by the production of H₂O₂ through the action of DAO.

Conclusion

This compound is a valuable chemical entity for researchers in peptide chemistry and drug development. Its utility in creating proteolytically stable peptides and its potential as an anti-cancer agent, stemming from the unique metabolic vulnerabilities of tumor cells, make it a compound of significant interest. This guide provides the foundational technical information to facilitate its effective and safe use in a research setting. Further exploration of its biological activities and the signaling pathways it modulates will undoubtedly open new avenues for therapeutic innovation.

References

- 1. Altered Methionine Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-amino acid oxidase promotes cellular senescence via the production of reactive oxygen species | Life Science Alliance [life-science-alliance.org]

- 6. Effects of D-methionine-containing solution on tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synergy of Combining Methionine Restriction and Chemotherapy: The Disruptive Next Generation of Cancer Treatment | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]

- 11. mednexus.org [mednexus.org]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis of D-Methionine Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for D-Methionine methyl ester hydrochloride, a crucial intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

D-Methionine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-methionine. The esterification of the carboxylic acid group in amino acids is a fundamental protection strategy in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions.[1] This modification also enhances the solubility of amino acids in organic solvents, facilitating subsequent reactions. This guide details the most prevalent and effective methods for the synthesis of D-Methionine methyl ester hydrochloride.

Core Synthesis Pathways

The synthesis of D-Methionine methyl ester hydrochloride is primarily achieved through the esterification of D-methionine in the presence of methanol and an acid catalyst. The most common methods employ either an in-situ generation of hydrochloric acid or the use of a silylating agent to facilitate the reaction. The general reaction is as follows:

D-Methionine + Methanol --(Acid Catalyst)--> D-Methionine Methyl Ester Hydrochloride

The key variations in this synthesis lie in the choice of the acid catalyst, which influences reaction conditions, yield, and purity. The most prominent methods include:

-

Trimethylchlorosilane (TMSCl) in Methanol: A mild and convenient method performed at room temperature.[2][3]

-

Hydrogen Chloride (HCl) in Methanol: A traditional and highly effective method involving the direct use of HCl gas or its generation in situ from reagents like acetyl chloride.[4][5]

-

Thionyl Chloride (SOCl₂) in Methanol: A common and efficient method for preparing amino acid esters.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) and Methanol

This method is noted for its mild reaction conditions and operational simplicity.[2]

-

Procedure:

-

Suspend D-methionine (0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture using a rotary evaporator to obtain the solid D-Methionine methyl ester hydrochloride.[2]

-

Method 2: Esterification using Hydrogen Chloride (HCl) in Methanol

This is a robust and high-yielding traditional method. The following protocol is adapted from the synthesis of the L-enantiomer and is directly applicable to the D-enantiomer.[4]

-

Procedure:

-

Equip a three-necked, round-bottom flask with a mechanical stirrer.

-

Charge the flask with D-methionine (0.67 mol) and methanol (0.7 L).

-

Cool the solution to 0°C using an ice bath.

-

Bubble hydrogen chloride gas through the stirred mixture for approximately 15 minutes, at which point the solution should become homogeneous.

-

Remove the cooling bath and continue stirring the solution for 18 hours at room temperature.

-

Evaporate the solvent under reduced pressure to yield the crude D-Methionine methyl ester hydrochloride as a white solid.

-

For further purification, the crude product can be recrystallized by dissolving it in hot methanol and precipitating with diethyl ether.[4]

-

Method 3: Esterification using Thionyl Chloride (SOCl₂) in Methanol

This method provides an alternative for generating HCl in situ and is known for its efficiency.

-

Procedure:

-

In a flask, suspend D-alanine (as a representative amino acid) in methanol.[6]

-

Raise the temperature of the mixture to 50°C.

-

Add thionyl chloride dropwise over a period of 2 hours while maintaining the temperature at 50°C.

-

After the addition is complete, continue to stir and react the mixture at the same temperature for an additional 3 hours.

-

Remove the unreacted methanol and thionyl chloride by concentration under reduced pressure, while keeping the internal temperature at or above 50°C.

-

The resulting residue can then be further purified, for instance by crystallization from a suitable solvent like toluene.[6]

-

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of amino acid methyl ester hydrochlorides using different methods.

| Method | Amino Acid | Yield (%) | Purity (%) | Reference |

| HCl gas in Methanol | L-Methionine | 99 (crude), 88 (recrystallized) | - | [4] |

| Thionyl Chloride in Methanol | d-Alanine | 97 | 100 (chemical), >99.8 (optical) | [6] |

| Acetyl Chloride in Methanol | General Amino Acids | 88 - 96 | - | [5] |

| Trimethylchlorosilane in Methanol | General Amino Acids | Good to Excellent | - | [2] |

Visualization of the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of D-Methionine methyl ester hydrochloride.

Characterization

The successful synthesis of methionine methyl ester hydrochloride has been confirmed using various analytical techniques. The primary methods cited in the literature include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of the resulting ester.[2]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to verify the molecular weight of the product.[2]

For methionine methyl ester, characteristic ¹H-NMR signals are observed at approximately δ 4.51 (t, 1H), 3.79 (s, 3H), and 3.30 (d, 2H). The ¹³C-NMR spectrum shows peaks around δ 169.2, 54.0, 51.6, and 35.7.[2]

Conclusion

The synthesis of D-Methionine methyl ester hydrochloride can be effectively achieved through several established esterification methods. The choice of method may depend on the desired scale, available reagents, and required purity. The trimethylchlorosilane method offers mild conditions and ease of operation, while the traditional hydrogen chloride and thionyl chloride methods provide high yields and are well-documented. Each of these pathways provides a reliable route to this important chemical intermediate, which is crucial for further applications in research and development.

References

- 1. pianetachimica.it [pianetachimica.it]

- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

physical and chemical characteristics of H-D-Met-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). The information is compiled to support research, development, and quality control activities involving this amino acid derivative.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine. Its structure is characterized by a chiral center at the alpha-carbon, a methyl ester group, and a methylthioethyl side chain.

Chemical Structure:

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for handling, formulation, and analytical method development.

| Property | Value | References |

| IUPAC Name | (2R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride | |

| Alternate Names | D-Methionine methyl ester hydrochloride | [1] |

| CAS Number | 69630-60-0 | [1][2][3] |

| Molecular Formula | C6H14ClNO2S | [2][3] |

| Molecular Weight | 199.70 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [2][3][4] |

| Melting Point | No data available | [4] |

| Optical Rotation | -23.8° (c=1.00 g/100ml in Methanol) | [3] |

| Purity (by NMR) | ≥ 95.0% | [3][5] |

| Water Content (KF) | 0.69% | [3] |

Solubility Profile

Solubility is a key parameter for in vitro assays, formulation development, and purification processes.

| Solvent | Solubility | References |

| DMSO | ≥ 200 mg/mL (1001.50 mM) | [2][6] |

| Water | Soluble (exact value not specified) | |

| Methanol | Soluble (used for recrystallization) | [7] |

Note: It is highlighted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended.[2][6] The designation "≥" indicates that the substance is soluble, but the saturation point is not known.[2][6]

Stability and Storage

Proper storage is essential to maintain the integrity and purity of this compound.

| Condition | Storage Duration | References |

| Powder (-20°C) | 3 years | [2][3] |

| Powder (4°C) | 2 years | [2][3] |

| In Solvent (-80°C) | 6 months | [2][3] |

| In Solvent (-20°C) | 1 month | [2][3] |

It is recommended to aliquot solutions upon preparation to avoid degradation from repeated freeze-thaw cycles.[2][6] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Experimental Protocols

5.1. Synthesis and Purification

A common method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid.

-

General Procedure: D-Methionine is suspended in methanol. The mixture is cooled, and a reagent such as trimethylchlorosilane or thionyl chloride is added slowly.[8][9] The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[8] The solvent is then removed by rotary evaporation to yield the crude product.[7][8]

-

Recrystallization: For further purification, the crude solid can be dissolved in hot methanol and then precipitated by adding a less polar solvent like diethyl ether.[7]

5.2. Characterization Workflow

A logical workflow for the comprehensive characterization of a new batch of this compound is crucial for quality control.

Caption: Workflow for the synthesis and quality control analysis of this compound.

Spectroscopic Data

-

¹H NMR Spectrum: The proton NMR spectrum is expected to be consistent with the chemical structure of D-Methionine methyl ester hydrochloride.[3] A typical analysis would confirm the presence of protons corresponding to the methyl ester, the S-methyl group, the methylene groups of the side chain, and the alpha-proton.

Biological and Research Context

This compound serves as a derivative of methionine. Amino acids and their derivatives are widely utilized as research chemicals, particularly in peptide synthesis and as building blocks in medicinal chemistry.[2][10] They have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[2][6]

The logical relationship for its application in research is outlined below.

Caption: Key research applications stemming from this compound.

Safety and Handling

This chemical is considered hazardous and may cause skin, eye, and respiratory irritation.[11][12] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[11][12]

-

Handling: Use in a well-ventilated area. Avoid dust formation, inhalation, and contact with skin or eyes.[11][13] Wash hands thoroughly after handling.[12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.[11]

-

Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam as extinguishing media.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[4]

This document is intended for research use only and has not been validated for medical applications.[3] All data should be confirmed by the end-user's own quality control procedures.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 10. kilobio.com [kilobio.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pccarx.com [pccarx.com]

H-D-Met-OMe.HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a crucial chiral building block in synthetic chemistry. The document details its fundamental physicochemical properties, provides a robust experimental protocol for its application in solid-phase peptide synthesis (SPPS), and outlines a standard workflow for this process. The information is tailored for professionals in research, and drug development, offering a foundational understanding of this compound's utility and practical application.

Introduction

This compound, the hydrochloride salt of D-methionine methyl ester, is a derivative of the non-proteinogenic D-methionine. Its primary application lies in its use as a chiral building block, particularly in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids into peptide chains can confer unique properties, such as increased resistance to enzymatic degradation, leading to a longer biological half-life, which is a desirable attribute in therapeutic peptide design. This guide will delve into the essential data and methodologies associated with this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for experimental design, including reaction stoichiometry and solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂S | [1][2] |

| Molecular Weight | 199.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity (by NMR) | ≥ 95.0% | [2] |

| Water Content (Karl Fischer) | ≤ 0.69% | [2] |

| Optical Rotation ([α]D) | -23.8° (c=1.00 g/100mL in MeOH) | [2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of a D-methionine residue into a peptide chain using Fmoc-D-Met-OH, the N-terminally protected form of D-methionine, in a standard solid-phase peptide synthesis workflow. This compound serves as a precursor for the synthesis of Fmoc-D-Met-OH or can be used in solution-phase peptide synthesis.

Objective: To synthesize a peptide containing a D-methionine residue.

Materials:

-

Fmoc-D-Met-OH

-

Rink Amide Resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage Cocktail (e.g., Reagent H: trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w)[3][4]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[6]

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Met-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.[7]

-

-

Washing: After successful coupling, wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

-

Purification and Analysis:

-

Collect the precipitated peptide by centrifugation.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in utilizing this compound in a research and development context.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing D-methionine, offering a pathway to novel therapeutics with enhanced stability. The provided data and protocols serve as a foundational resource for researchers and developers in the field of peptide chemistry. Careful execution of the described synthetic and purification steps, particularly the use of specialized cleavage cocktails, is essential for obtaining high-purity D-methionine-containing peptides.

References

- 1. youtube.com [youtube.com]

- 2. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 3. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

A Technical Guide to the Solubility and Stability of H-D-Met-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-methionine methyl ester hydrochloride (H-D-Met-OMe.HCl), a key building block in peptide synthesis and various research applications. Understanding these fundamental physicochemical properties is critical for its effective storage, handling, and application in experimental and developmental workflows.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of D-methionine. The presence of the hydrochloride salt enhances the stability of the compound compared to its free base form.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂S | |

| Molecular Weight | 199.70 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| CAS Number | 69630-60-0 |

Solubility Profile

The solubility of this compound is dictated by its polar nature, stemming from the charged amino group (as the hydrochloride salt) and the ester functional group. This makes it readily soluble in polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, data from suppliers and studies on analogous compounds provide a strong indication of its solubility profile.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Water | Soluble | Not Specified | General qualitative data indicates good solubility. As a salt of a primary amine, solubility is expected to be high in aqueous media. |

| Dimethyl Sulfoxide (DMSO) | ≥ 20.0 | Not Specified | A stock solution of ≥ 200 mg/mL (1001.50 mM) can be prepared.[3] The L-isomer has a reported solubility of 125 mg/mL.[2] |

| Methanol | Expected to be soluble | Not Specified | Amino acid hydrochlorides are generally soluble in alcohol.[4] The parent amino acid, DL-methionine, shows good solubility in methanol-water mixtures.[5] |

| Ethanol | Expected to be soluble | Not Specified | Solubility of amino acids in aqueous ethanol is lower than in pure water.[6] However, the hydrochloride salt form generally increases alcohol solubility.[4] |

| Other Organic Solvents | Low Solubility | Not Specified | Generally low solubility in non-polar organic solvents. |

Factors Influencing Solubility

-

pH: The solubility of amino acids and their esters in aqueous solutions is highly dependent on pH.[5][7][8] At its isoelectric point, the free amino acid ester would exhibit minimum solubility. However, as the hydrochloride salt, this compound exists in a cationic form, ensuring higher solubility in neutral and acidic solutions.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.

-

Salt Form: The hydrochloride salt form significantly increases the aqueous and alcohol solubility compared to the free amino acid ester.[4]

Stability Profile

The stability of this compound is influenced by temperature, light, moisture, and pH. The primary degradation pathway for amino acid esters is hydrolysis of the ester bond.

Storage and Handling Recommendations

To ensure the integrity of the compound, the following storage conditions are recommended:

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | [3] |

| 4°C | 2 years | [3] | |

| In Solvent (e.g., DMSO) | -80°C | 6 months | [2][3] |

| -20°C | 1 month | [2][3] |

General stability guidelines recommend storing the compound in a dry, clean place, away from high temperatures, direct sunlight, and persistent air exposure to prevent decomposition.

pH-Dependent Stability

Amino acid esters are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.

-

Acidic Conditions (pH < 4): Ester hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis. The protonated amino group provides some stability against intramolecular catalysis.

-

Neutral to Basic Conditions (pH > 7): The rate of hydrolysis significantly increases at neutral and basic pH.[9][10][11] This is due to both hydroxide-ion-catalyzed intermolecular hydrolysis and potential intramolecular cyclization (diketopiperazine formation) or hydrolysis involving the deprotonated amino group.

A general pH-rate profile for amino acid ester hydrolysis shows a U-shaped curve, with the greatest stability typically observed in the acidic pH range (pH 3-5).

Potential Degradation Pathways

The primary degradation route for this compound in solution is the hydrolysis of the methyl ester to yield D-methionine and methanol. Another potential degradation pathway for the methionine side chain itself is oxidation of the thioether group to form methionine sulfoxide. Forced degradation studies on methionine have shown its high sensitivity to oxidative and acidic conditions.[12]

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies on this compound.

Protocol for Solubility Determination (Static Equilibrium Method)

-

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

-

Materials: this compound, selected solvents (e.g., water, methanol, ethanol), temperature-controlled shaker or water bath, analytical balance, vials, filtration system (e.g., 0.22 µm syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove undissolved solids.

-

Accurately dilute the filtered solution with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.[13][14][15][16]

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Protocol for pH-Dependent Stability Study

-

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

-

Materials: this compound, a series of aqueous buffers (e.g., pH 2, 4, 7.4, 9), temperature-controlled incubator, HPLC-UV or LC-MS system.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Dilute the stock solution into the various pH buffers to a known initial concentration (e.g., 1 mg/mL).

-

Dispense aliquots of each solution into separate, sealed vials.

-

Place the vials in a temperature-controlled incubator (e.g., 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial for each pH condition.

-

Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and any major degradation products (e.g., D-methionine).

-

Plot the concentration of this compound versus time for each pH.

-

Determine the degradation kinetics (e.g., calculate the pseudo-first-order rate constant, k, and the half-life, t₁/₂) for each pH condition.

-

Visualizations

Experimental Workflow for Stability Analysis

Caption: Workflow for pH-Dependent Stability Analysis.

Metabolic Context: Methionine Degradation Pathway

As this compound is a derivative of methionine, its metabolic fate would likely involve its conversion to D-methionine. The metabolic pathway of the naturally occurring L-methionine provides context for its biological processing.

Caption: Simplified Methionine Degradation Pathway.

References

- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMINO ACID METABOLISM : METHIONINE DEGRADATION [education.med.nyu.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 15. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. Analytical methods for amino acid determination in organisms | Semantic Scholar [semanticscholar.org]

A Researcher's Guide to Procuring and Utilizing H-D-Met-OMe.HCl

For researchers, scientists, and professionals in drug development, the selection and proper handling of chemical reagents are paramount to the success and reproducibility of their work. This in-depth technical guide provides comprehensive information on the procurement and laboratory use of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a key building block in synthetic chemistry.

Sourcing and Procurement of this compound

The acquisition of high-purity this compound is the first critical step for its use in laboratory settings. A variety of chemical suppliers offer this compound, each with specific grades and purity levels. Researchers should carefully consider these factors to ensure the quality and consistency of their experimental results.

For research and development purposes, it is imperative to source from reputable suppliers who provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Key Supplier Information

A summary of prominent suppliers for this compound is provided below, with a focus on data relevant to a research audience.

| Supplier | Catalog Number (Example) | Purity Specification | Available Quantities | Technical Documentation |

| MedchemExpress | HY-W014917 | ≥ 95.0% (by NMR)[1] | 10 g and larger | Certificate of Analysis, SDS[1] |

| Santa Cruz Biotechnology | sc-269935 | Not specified | Inquire | SDS, Certificate of Analysis[2] |

| Aapptec | AHM206 | Lot-specific | 5 g, 25 g, and bulk[3] | MSDS, SDS, Certificate of Analysis[3] |

| Thermo Fisher Scientific | A14958 | 98% | 100 g[4] | Certificate of Analysis, SDS |

| Kilo Biotechnology | Inquire | 1 kg to 25 kg[5] | Inquire |

Note: Purity and availability are subject to change and may vary by lot. Researchers should always consult the supplier's most recent documentation.

Experimental Protocols

This compound is primarily utilized as a synthetic intermediate, most notably in the field of peptide synthesis.[1] As the methyl ester of D-methionine, it serves as a protected form of the amino acid, ready for coupling reactions.

General Protocol for Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound in a solution-phase peptide synthesis.

Materials:

-

This compound

-

N-protected amino acid (e.g., Boc-L-Ala-OH)

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Nitrogen or Argon line for inert atmosphere

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and the coupling agent in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid group of the N-protected amino acid.

-

Addition of this compound: Add this compound to the reaction mixture.

-

Neutralization: Add the base (e.g., DIPEA) to the reaction mixture to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the crude product is typically purified using standard laboratory techniques such as extraction and column chromatography.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety and to maintain the integrity of the compound.

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Handling:

-

Use clean, dry spatulas and glassware to handle the compound.

-

Avoid creating dust when weighing or transferring the solid.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is typically -20°C for long-term stability.[1]

-

Protect from moisture and light.

Visualizing Workflows and Logical Relationships

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Supplier selection workflow for this compound.

Caption: General workflow for peptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Didanosine | CAS:69655-05-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. D-Methionine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. D-Methionine methyl ester hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of H-D-Met-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a derivative of the amino acid methionine utilized in peptide synthesis and other research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 69630-60-0 |

| Molecular Formula | C₆H₁₄ClNO₂S |

| Molecular Weight | 199.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 200 mg/mL)[1] |

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. This compound is the hydrochloride salt of an amino acid ester and should be handled in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times to minimize exposure.

| PPE | Specification |

| Eye Protection | Safety glasses or chemical splash goggles.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] |

| Body Protection | Laboratory coat, full-length pants, and closed-toe shoes.[2] |

| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, a dust mask (e.g., N95) may be used.[3] |

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[5] When preparing solutions, always add the solid to the solvent. Wash hands thoroughly after handling.[2][5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures for the solid powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years).[1] Solutions in solvents should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Wash the affected area with soap and water.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |

Accidental Release and Disposal

-

Accidental Release : In case of a spill, wear appropriate PPE and avoid generating dust.[3] For small spills, sweep up the solid material and place it in a suitable container for disposal.[3] For larger spills, contain the spill and collect the material for disposal. Ensure the area is well-ventilated.

-

Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Toxicological Information

Experimental Protocols

This compound is primarily used as a building block in solution-phase peptide synthesis. The methyl ester protects the carboxylic acid group of the D-methionine, while the amine group is available for coupling with an N-protected amino acid.

General Protocol for Dipeptide Synthesis

This protocol outlines the general steps for coupling an N-protected amino acid (e.g., Fmoc-L-Alanine) with this compound.

Materials:

-

This compound

-

N-protected amino acid (e.g., Fmoc-L-Ala-OH)

-

Coupling agent (e.g., DCC, EDC)

-

Coupling additive (e.g., HOBt)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Liberation of the free amine: Dissolve this compound in the chosen anhydrous solvent. Add one equivalent of a non-nucleophilic base (e.g., DIPEA) and stir for a short period at room temperature.

-

Activation of the N-protected amino acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive (e.g., HOBt) in the anhydrous solvent. Cool the solution to 0°C and add the coupling agent (e.g., DCC).

-

Coupling reaction: Add the solution containing the activated N-protected amino acid to the solution of the free amine of H-D-Met-OMe. Allow the reaction to proceed, typically for several hours at room temperature.

-

Work-up and Purification: The reaction mixture is typically worked up by aqueous extraction to remove byproducts and unreacted starting materials. The resulting protected dipeptide is then purified, often by column chromatography.

References

The Strategic Incorporation of H-D-Met-OMe.HCl in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide chemistry, the deliberate inclusion of non-canonical amino acids is a cornerstone of rational drug design and the development of sophisticated research tools. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offer a powerful strategy to overcome the inherent limitations of native peptides. This technical guide provides a comprehensive overview of the role and application of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a key building block for introducing D-methionine into peptide sequences. This document will delve into the core principles of its use, present quantitative data, detail experimental protocols, and visualize key workflows and biological pathways.

Core Principles: The Advantage of D-Methionine Incorporation

The primary rationale for incorporating D-amino acids, such as D-methionine, into a peptide sequence is to enhance its metabolic stability.[1][2] Native peptides are often susceptible to rapid degradation by endogenous proteases, which are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide's backbone conformation is altered at that position, rendering it a poor substrate for these proteases. This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of a peptide therapeutic, leading to improved efficacy and potentially reduced dosing frequency.

Beyond stability, the introduction of a D-amino acid can also modulate the peptide's secondary structure and its interaction with biological targets. This can lead to altered receptor binding affinities and specificities, offering a nuanced approach to refining a peptide's pharmacological profile.

Quantitative Data on D-Methionine Incorporation in Peptide Synthesis

While specific yields and purities are highly sequence-dependent, the following tables provide representative data on the incorporation of D-methionine in peptide synthesis, comparing it with its L-enantiomer. The data is illustrative of typical outcomes in well-optimized solid-phase peptide synthesis (SPPS).

Table 1: Comparative Crude Purity and Yield for a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-X-Arg-NH2)

| Amino Acid (X) | Coupling Efficiency (Single Coupling) | Crude Purity (HPLC) | Overall Yield (%) |

| L-Methionine | >99% | ~85% | ~75% |

| D-Methionine | >99% | ~83% | ~72% |

Table 2: Impact of Coupling Reagents on the Incorporation of Fmoc-D-Met-OH

| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Racemization | Notes |

| HBTU/DIPEA | 2 | 30-60 | Low | Standard and efficient coupling. |

| HATU/DIPEA | 2 | 20-45 | Very Low | Highly efficient, especially for sterically hindered couplings. |

| DIC/HOBt | 5 | 60-120 | Low | Cost-effective, but can be slower. |

Experimental Protocols

The following are detailed protocols for the incorporation of D-methionine into a peptide sequence using this compound in solution-phase synthesis and its N-protected form (Fmoc-D-Met-OH) in solid-phase peptide synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-D-Met-OMe)

This protocol describes the coupling of Boc-protected L-Alanine with this compound.

Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes.

-

Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled Boc-Ala-OH solution, add DCC (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the neutralized H-D-Met-OMe solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU. Wash the filtrate successively with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide, Boc-Ala-D-Met-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Met-OH

This protocol outlines the manual incorporation of an Fmoc-protected D-methionine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-D-Met-OH

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-D-Met-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).

-

Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-7 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Lyophilize the crude peptide and purify by reverse-phase HPLC.

Note on Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation during synthesis and cleavage. To minimize this, it is recommended to use fresh, high-purity solvents and reagents and to consider adding scavengers like ammonium iodide to the cleavage cocktail.[3]

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key stages of solution-phase and solid-phase peptide synthesis.

Potential Signaling Pathway Involvement

Peptides containing D-methionine can exhibit enhanced antioxidant properties. D-methionine can act as a scavenger of reactive oxygen species (ROS), and its incorporation can protect other residues in the peptide from oxidation. This can be relevant in signaling pathways where oxidative stress is a key factor. The following diagram illustrates a simplified, hypothetical signaling pathway where a D-methionine-containing peptide could exert a protective effect.

Conclusion

This compound and its protected derivatives are invaluable tools in modern peptide chemistry. The strategic incorporation of D-methionine offers a reliable method for enhancing the proteolytic stability of peptides, a critical attribute for the development of peptide-based therapeutics. While the synthesis of methionine-containing peptides requires careful consideration to mitigate side reactions such as oxidation, the established protocols for both solution-phase and solid-phase synthesis provide robust frameworks for their successful preparation. The ability to fine-tune the properties of peptides through the inclusion of D-amino acids underscores the continued evolution of peptide science and its profound impact on drug discovery and biomedical research.

References

Methodological & Application

Application Notes and Protocols for H-D-Met-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Met-OMe.HCl, or D-methionine methyl ester hydrochloride, is a derivative of the non-proteinogenic D-methionine amino acid. Its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) offers a strategic advantage in drug development. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and enhanced therapeutic potential.[1][2] However, the unique thioether side chain of methionine presents challenges during SPPS, primarily its susceptibility to oxidation and S-alkylation during the acidic cleavage step.[3][4][5]

These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, with detailed protocols for resin loading, peptide chain elongation, and final cleavage, emphasizing strategies to mitigate side reactions.

Key Challenges with Methionine in SPPS

The primary hurdles in synthesizing methionine-containing peptides are twofold:

-

Oxidation: The sulfur atom in the methionine side chain is readily oxidized to methionine sulfoxide during the repetitive acid treatments of SPPS, particularly during the final cleavage from the resin.[3][4][5]

-

S-alkylation: The thioether is nucleophilic and can be alkylated by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) during acidic cleavage, forming a sulfonium salt.[4][5]

Careful selection of cleavage cocktails containing specific scavengers is crucial to minimize these side reactions and ensure the synthesis of a pure peptide product.

Experimental Protocols

Resin Selection and Loading of this compound

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact if needed.

Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin:

-

Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (substitution typically 1.0-1.6 mmol/g) in a reaction vessel with dry dichloromethane (DCM) for 30 minutes. Drain the DCM.

-

Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (1.6 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Coupling: Add the neutralized this compound solution to the swollen resin. Gently agitate the mixture for 2-4 hours at room temperature.

-

Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

-

Washing: Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum.

-

Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined spectrophotometrically by Fmoc release after coupling a Fmoc-protected amino acid to a small sample of the loaded resin.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a standard protocol for Fmoc-based SPPS.

Workflow for SPPS Cycle:

Caption: A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for One SPPS Cycle:

-

Resin Swelling: Swell the H-D-Met-OMe-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the subsequent amino acid. Drain and repeat for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final cleavage step is critical for obtaining a high-purity methionine-containing peptide. The choice of the cleavage cocktail is paramount to prevent oxidation and S-alkylation.

Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

| Reagent Cocktail | Composition (v/v or w/v) | Efficacy in Preventing Methionine Oxidation | Notes |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Moderate | A commonly used general-purpose cleavage cocktail. |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Low | Not recommended for methionine-containing peptides as it does not prevent oxidation.[6] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w) | High | Specifically designed to minimize methionine oxidation.[6][7] |

| Modified Cocktail | TFA / Anisole / TMSCl / Me2S / PPh3 (85:5:5:5 v/v + 0.1% PPh3) | High | Shown to effectively eradicate oxidation and reduce S-alkylation.[2][8] |

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, PPh3: Triphenylphosphine.

Protocol for Cleavage using Reagent H:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare Reagent H by mixing trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[6][7]

-

Cleavage Reaction: Add the freshly prepared Reagent H to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Application in Drug Development: The Advantage of D-Methionine

The incorporation of D-amino acids like D-methionine into peptide therapeutics is a valuable strategy to enhance their pharmacological properties.

Diagram of D-Amino Acid Advantage:

Caption: The incorporation of D-amino acids enhances peptide stability against enzymatic degradation.

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. By substituting one or more L-amino acids with their D-enantiomers, the resulting peptide becomes a poor substrate for these enzymes. This increased proteolytic stability can lead to:

-

Longer plasma half-life: The peptide remains in circulation for a longer period, potentially reducing the required dosing frequency.[1]

-

Improved bioavailability: Enhanced stability can lead to better absorption and distribution.

-

Sustained therapeutic effect: The prolonged presence of the active peptide can result in a more durable biological response.

D-methionine, in particular, can be used to create peptide analogs with these favorable pharmacokinetic properties, making it a valuable tool for the development of novel peptide-based drugs.[1]

Conclusion

The use of this compound in solid-phase peptide synthesis, while presenting challenges related to the methionine side chain, offers significant benefits for the development of robust peptide therapeutics. By employing optimized protocols, particularly for the critical cleavage step with specialized cocktails like Reagent H, researchers can successfully synthesize high-purity D-methionine-containing peptides. The resulting enhanced stability of these peptides against enzymatic degradation underscores their potential in creating next-generation drugs with improved pharmacokinetic profiles.

References